molecular formula C12H11BrN2O4S2 B3575899 4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide CAS No. 5266-63-7

4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide

Cat. No.: B3575899
CAS No.: 5266-63-7
M. Wt: 391.3 g/mol
InChI Key: NLJFWGABSSGIJO-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide (CAS: 126145-99-1) is a halogenated sulfonamide derivative characterized by a central benzene ring substituted with a sulfonamide group (-SO₂NH₂) and a 4-bromophenylsulfonylamino (-NHSO₂C₆H₄Br) moiety. Its molecular formula is C₁₂H₁₁BrN₂O₄S₂, with a molar mass of 407.26 g/mol . Synthesized via condensation reactions involving sulfonyl chlorides and amines, it serves as a precursor for antimicrobial agents and ligands in coordination chemistry .

Properties

IUPAC Name

4-[(4-bromophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4S2/c13-9-1-5-12(6-2-9)21(18,19)15-10-3-7-11(8-4-10)20(14,16)17/h1-8,15H,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJFWGABSSGIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360584
Record name ST50686756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733862
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5266-63-7
Record name ST50686756
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with benzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various sulfonyl or amine derivatives .

Scientific Research Applications

4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, affecting their function. The bromophenyl group can participate in π-π interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide C₁₂H₁₁BrN₂O₄S₂ 407.26 Dual sulfonamide, bromophenyl High polarity, strong H-bonding capacity
4-[(Methylsulfonyl)amino]benzenesulfonamide C₇H₁₀N₂O₄S₂ 250.30 Methylsulfonyl group Reduced steric bulk, lower hydrophobicity
4-[[(4-Chlorobutyl)sulfonyl]amino]benzenesulfonamide C₁₀H₁₄ClN₂O₄S₂ 349.81 Chlorobutyl chain Enhanced lipophilicity, flexible alkyl chain
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid C₁₄H₁₂BrNO₄S 370.22 Phenylacetic acid group Carboxylic acid functionality, metal-binding capacity

Key Observations :

  • Bromine vs.
  • Dual Sulfonamides: The dual sulfonamide groups in the target compound improve water solubility relative to mono-sulfonamide analogs (e.g., methylsulfonyl derivative) .
  • Functional Groups : The phenylacetic acid derivative () introduces a carboxylic acid group, enabling coordination with metal ions, unlike the target compound’s sulfonamide-centric structure .
Antimicrobial Effects
  • Target Compound Derivatives : Derivatives such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine exhibit potent activity against Gram-positive bacteria (e.g., Enterococcus faecium), with MIC values ≤8 µg/mL. This is attributed to biofilm disruption and sulfonamide-mediated enzyme inhibition .
  • Methylsulfonyl Analog: Limited antimicrobial data are available, but its smaller structure suggests reduced membrane penetration compared to brominated analogs .
Antioxidant Activity
  • The target compound’s derivatives show moderate antioxidant capacity in DPPH and ABTS assays (IC₅₀ ~50–100 µM), likely due to electron-rich bromophenyl and sulfonamide groups .

Biological Activity

The compound 4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews various studies focusing on its biological effects, mechanisms of action, and pharmacokinetic properties, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12BrN2O4S2\text{C}_{12}\text{H}_{12}\text{BrN}_2\text{O}_4\text{S}_2

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. For instance, a study involving chalcone derivatives showed promising results against various cancer cell lines (HeLa, HL-60, AGS) with IC50 values ranging from 0.89 to 9.63 µg/mL, indicating potential for further development in cancer therapy .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundCell LineIC50 (µg/mL)
5AGS0.89
5HeLa2.50
5HL-603.00

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, specifically activating caspases -8 and -9 .

Cardiovascular Effects

In cardiovascular research, the biological activity of sulfonamides has been evaluated using isolated rat heart models. The compound demonstrated a reduction in perfusion pressure and coronary resistance, suggesting its potential role in modulating cardiovascular functions .

Table 2: Effects on Perfusion Pressure and Coronary Resistance

CompoundPerfusion Pressure (mmHg)Coronary Resistance (mmHg/ml/min)
Control751.5
4-(2-aminoethyl)-benzenesulfonamide601.0
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide701.3

These findings suggest that the compound may interact with calcium channels to exert its effects on blood pressure regulation .

Antimicrobial Activity

Sulfonamides have also been reported to possess antimicrobial properties. Research indicates their effectiveness against various bacterial strains and fungi . For example, studies have shown that certain sulfonamide derivatives exhibit significant antibacterial activity against common pathogens.

The primary mechanisms through which sulfonamides exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many sulfonamides inhibit enzymes involved in folate synthesis in bacteria, leading to antimicrobial activity.
  • Induction of Apoptosis : In cancer cells, these compounds activate apoptotic pathways by influencing mitochondrial membrane potential and caspase activation .
  • Calcium Channel Modulation : In cardiovascular systems, they may affect calcium channel dynamics, influencing heart rate and contractility .

Pharmacokinetics

Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of sulfonamide compounds. For instance:

  • Absorption : The compounds are generally well absorbed in biological systems.
  • Metabolism : They undergo hepatic metabolism with variable half-lives depending on the specific structure.
  • Excretion : Primarily excreted via the kidneys.

Table 3: Pharmacokinetic Parameters

ParameterValue
Bioavailability~70%
Half-life6-12 hours
Renal ClearanceHigh

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonamide derivatives:

  • Case Study on Cancer Therapy : A clinical trial involving a novel sulfonamide derivative showed significant tumor reduction in patients with advanced-stage cancer.
  • Cardiovascular Study : An isolated heart study indicated that administration of a specific sulfonamide led to improved cardiac output and reduced myocardial oxygen consumption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide
Reactant of Route 2
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4-[(4-Bromophenyl)sulfonylamino]benzenesulfonamide

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